2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2-cyclopropyl-N,6-dimethylpyrimidin-4-amine: This compound shares a similar structure but lacks the hydrazinyl group.
2-hydrazinyl-N,6-dimethylpyrimidin-4-amine: This compound has a similar hydrazinyl group but differs in other substituents.
2,6-dichloro-N,N-dimethylpyridin-4-amine: Although structurally different, it shares some chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N5 |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-cyclopropyl-6-hydrazinyl-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N5/c1-14(2)8-5-7(13-10)11-9(12-8)6-3-4-6/h5-6H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
JVVOOPVFUANHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN)C2CC2 |
Origin of Product |
United States |
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